4-Bromobenzaldehyde oxime
Description
Significance of Aryl Oximes in Advanced Organic Synthesis
Aryl oximes, organic compounds with the general formula Ar-CH=NOH or Ar-CR=NOH, are highly versatile intermediates in organic synthesis. ias.ac.inacs.org Their stability, ease of crystallization, and distinct melting points have historically made them useful for the purification and characterization of aldehydes and ketones. thieme-connect.de In contemporary research, their utility has expanded significantly. Oximes are crucial precursors for synthesizing a variety of nitrogen-containing compounds, including amides and nitriles, through reactions like the Beckmann rearrangement. masterorganicchemistry.comnih.gov They also serve as building blocks for numerous heterocyclic compounds, which are central to medicinal chemistry and materials science. core.ac.ukthieme-connect.de The oxime functional group can be readily converted into other functionalities, making it a valuable synthon for constructing complex molecular architectures. mdpi.comrsc.org
The Unique Role of Halogenated Benzaldoximes in Synthetic Transformations
The introduction of a halogen atom, such as bromine, onto the aromatic ring of a benzaldoxime (B1666162) creates a halogenated benzaldoxime, a class of compounds with unique chemical properties. acs.orgcymitquimica.com The presence of the halogen influences the electronic nature of the aromatic ring, often enhancing its reactivity toward nucleophiles. cymitquimica.com This modification can also affect the acidity of the oxime proton and the stereochemistry of the C=N bond, thereby influencing the pathways of subsequent reactions. acs.org Halogenated benzaldoximes are particularly important as precursors for pharmacologically active molecules and advanced materials. researchgate.net The halogen atom not only modifies the biological activity of the final product but also provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse array of substituted aromatic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H |
InChI Key |
UIIZGAXKZZRCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromobenzaldehyde Oxime
Conventional Condensation Approaches
Conventional synthesis relies on the reaction of an aldehyde or ketone with hydroxylamine (B1172632), typically from hydroxylamine hydrochloride, to form the corresponding oxime. thieme-connect.de This nucleophilic addition to the carbonyl carbon is a robust and well-documented transformation. evitachem.comsmolecule.com
The synthesis of 4-Bromobenzaldehyde (B125591) oxime is typically achieved by reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride. smolecule.comevitachem.com Optimization studies have explored various reaction conditions to maximize yield and purity. Key parameters include the choice of base, solvent, reaction time, and temperature. For instance, a common procedure involves stirring the reactants at room temperature in ethanol (B145695) for several hours, often achieving high yields of around 96%. evitachem.com Another protocol specifies a reaction time of just one hour at 20°C in ethanol for a stereoselective reaction. chemicalbook.com
Researchers have systematically optimized conditions for aryl aldehydes. For example, in optimizing the synthesis of aryl oximes, it was found that using 1 mmol of hydroxylamine hydrochloride with 1 mmol of an aldehyde like benzaldehyde (B42025) in acetonitrile (B52724) under reflux completed the reaction in 60 minutes with a 95% yield. orientjchem.org For 4-bromobenzaldehyde specifically, the reaction time under these conditions was 55 minutes. orientjchem.org In another study using a mixture of mineral water and methanol (B129727) as the solvent at room temperature, the reaction was complete in just 10 minutes with a quantitative yield. ias.ac.in
Table 1: Comparison of Conventional Synthesis Parameters for 4-Bromobenzaldehyde Oxime
| Reactants | Solvent | Base/Acid | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzaldehyde, Hydroxylamine Hydrochloride | Ethanol | - | Several hours | Room Temp. | ~96% | evitachem.com |
| 4-Bromobenzaldehyde, Hydroxylamine Hydrochloride | Ethanol | - | 1 hour | 20°C | - | chemicalbook.com |
| 4-Bromobenzaldehyde, Hydroxylamine Hydrochloride | Acetonitrile | Oxalic Acid | 55 mins | Reflux | High | orientjchem.org |
| 4-Bromobenzaldehyde, Hydroxylamine Hydrochloride | Mineral Water/Methanol (1:1) | - | 10 mins | Room Temp. | Quantitative | ias.ac.in |
| 4-Bromobenzaldehyde, Hydroxylamine Hydrochloride, Sodium Acetate (B1210297) | Methanol/Water | Sodium Acetate | 12 hours | Room Temp. | 82% (Z-isomer) | rsc.org |
The choice of catalyst and reaction medium significantly influences the efficiency of oxime formation. The reaction is commonly performed in the presence of a base, such as sodium acetate or sodium carbonate, to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. smolecule.comgoogle.com Ethanol is a frequently used solvent, though aqueous systems and other organic solvents like acetonitrile are also effective. evitachem.comorientjchem.orgias.ac.in
The use of water as a green solvent has been explored, proving to be an excellent medium for this transformation, especially when coupled with microwave irradiation. semanticscholar.org Catalyst-free conditions have also been developed; for example, using a mixture of mineral water and methanol provides an acidic environment (due to the nature of mineral water) that facilitates the reaction without the need for additional catalysts, yielding the product in a short time with high efficiency. ias.ac.in Some studies have employed acid catalysts, such as oxalic acid in acetonitrile, to drive the reaction. orientjchem.org The use of inexpensive and environmentally friendly metal catalysts like MnCl₂·4H₂O has also been reported for the synthesis of related methoximes, indicating potential for broader catalytic applications in oxime synthesis. nih.gov
Advanced and Green Synthetic Strategies
To address the demand for more sustainable and efficient chemical processes, advanced synthetic methods such as microwave-assisted synthesis and electrochemical pathways have been developed. These techniques often offer significant advantages over conventional methods, including drastically reduced reaction times, lower energy consumption, and improved yields.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. semanticscholar.orgnih.gov For the synthesis of this compound, microwave-assisted protocols offer a rapid and efficient alternative to conventional heating. In a solvent-free approach, a ground mixture of an aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate can be irradiated to produce the corresponding oxime with 100% conversion in just 5 minutes at 100 W. nih.govresearchgate.net This method is noted for being a useful, rapid, and solvent-free route to aldoximes. nih.gov
Another green microwave-assisted protocol involves using water as the solvent. The oximation of aldehydes with hydroxylamine hydrochloride in water under microwave irradiation (300 W) can be completed in as little as 90 seconds with excellent yields. semanticscholar.org For 4-bromobenzaldehyde, this method yielded (Z)-4-bromobenzaldehyde oxime in 95% yield after 3 minutes of irradiation. semanticscholar.org A separate study using ethanol as the solvent in a microwave reactor at 90°C and 300W reported a conversion rate of 82.77% in 5 minutes. google.com These protocols highlight the significant reduction in reaction time compared to conventional methods, which can take several hours. evitachem.comuns.ac.id
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of this compound
| Method | Solvent | Catalyst/Base | Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Microwave | Solvent-free | Na₂CO₃ | 5 mins | 100% conversion | nih.govresearchgate.net |
| Microwave | Water | - | 3 mins | 95% | semanticscholar.org |
| Microwave | Ethanol | Na₂CO₃ | 5 mins | 82.8% conversion | google.com |
| Conventional | Ethanol | - | Several hours | ~96% | evitachem.com |
Electrochemical methods represent a novel and green approach to oxime synthesis. An electrochemical tandem synthesis has been developed for producing oximes directly from alcohols in an aqueous medium. rsc.org This process uses potassium nitrate (B79036) (KNO₃) as the nitrogen source and is mediated by tin microspheres. While the primary example starts from an alcohol, the pathway involves the in-situ formation of the aldehyde, which then undergoes oximation. The synthesis of (E)-4-bromobenzaldehyde oxime has been reported using this method, demonstrating its applicability to aromatic systems. rsc.org This technique avoids the use of pre-functionalized reagents like hydroxylamine hydrochloride and showcases a sustainable pathway utilizing electricity as a traceless reagent.
Stereochemical Control in Oxime Formation (E/Z Isomerism)
The formation of an oxime from an unsymmetrical aldehyde like 4-bromobenzaldehyde can result in two geometric isomers, designated as E and Z. thieme-connect.desmolecule.com The stereochemistry of the C=N double bond is a critical aspect of the synthesis, as the different isomers can have distinct physical properties and chemical reactivity. semanticscholar.orgthieme-connect.de
Controlling the stereochemical outcome is a significant challenge in oxime synthesis. The thermodynamically more stable E-isomer is often favored, but reaction conditions can be tuned to favor the formation of the Z-isomer. thieme-connect.de For example, microwave-assisted synthesis in water has been shown to selectively produce Z-aldoximes. semanticscholar.org Similarly, a reaction of 4-bromobenzaldehyde in methanol/water with sodium acetate at room temperature yielded the Z-isomer in 82% yield. rsc.org
Furthermore, E/Z isomerization can be achieved post-synthesis. The isomerization of oximes occurs readily under acidic conditions. thieme-connect.de It has been demonstrated that the thermodynamically stable (E)-4-bromobenzaldehyde oxime can be converted to its (Z)-isomer salt by treatment with a stoichiometric amount of hydrogen chloride in diethyl ether, achieving a 78% yield after neutralization. thieme-connect.de Conversely, treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can precipitate the pure E-isomer as an immonium complex, which can then be neutralized to recover the pure E-oxime. google.com This stereochemical control is crucial for applications where a specific isomer is required, such as in the Beckmann rearrangement. thieme-connect.de
Spectroscopic Characterization Techniques for Structural Elucidation of 4 Bromobenzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the structure of 4-bromobenzaldehyde (B125591) oxime.
The ¹H NMR spectrum of 4-bromobenzaldehyde oxime provides valuable information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons, the oxime proton, and the hydroxyl proton can be observed.
The aromatic protons, located on the benzene (B151609) ring, typically appear as a set of multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Specifically, the protons ortho to the bromine atom and the protons meta to the bromine atom often present as doublets or quartets. For instance, one set of two aromatic protons can be seen as a quartet at approximately 7.46 ppm, while another set of two appears as a quartet around 7.54 ppm. rsc.org Another study reports these as doublets at 7.45 ppm and 7.52 ppm. rsc.orgrsc.org
The proton of the C=N-OH group, the oxime proton, is also significantly deshielded and typically resonates as a singlet further downfield. This signal is often observed around 8.08-8.11 ppm. rsc.orgrsc.orgrsc.org Additionally, a singlet for the hydroxyl proton (-OH) of the oxime group can be identified, often around 7.34 ppm, though its chemical shift can be variable and it may be exchangeable with deuterium. rsc.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H | 7.45 - 7.54 | d/q | rsc.orgrsc.orgrsc.org |
| Oxime CH | 8.08 - 8.11 | s | rsc.orgrsc.orgrsc.org |
| Oxime OH | 7.34 | s | rsc.org |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.
The carbon atom of the C=N oxime group is characteristically found in the downfield region of the spectrum. The aromatic carbons exhibit signals in the typical aromatic region, with their exact chemical shifts influenced by the bromine and oxime substituents. The carbon atom bonded to the bromine atom (C-Br) will have a specific chemical shift, as will the other aromatic carbons. For a derivative, (Z)-4-bromobenzaldehyde O-trityl oxime, the chemical shifts for the aromatic and oxime carbons are reported, providing an indication of the expected ranges. For example, the aromatic carbons appear at δ 131.9, 131.7, 128.6, and 123.9 ppm, while the oxime carbon (C=N) is at 147.7 ppm. rsc.org
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=N (Oxime) | 147.7 | rsc.org |
| Aromatic C | 131.9 | rsc.org |
| Aromatic C | 131.7 | rsc.org |
| Aromatic C | 128.6 | rsc.org |
| Aromatic C-Br | 123.9 | rsc.org |
Infrared Spectroscopy (IR) and Vibrational Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
A broad absorption band is typically observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the oxime's hydroxyl group. dergipark.org.tr The C=N stretching vibration of the oxime group gives rise to a medium to strong absorption band in the range of 1588-1600 cm⁻¹. rsc.orgdergipark.org.tr The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (Oxime) | ~3310 | dergipark.org.tr |
| C=N Stretch (Oxime) | ~1590 | rsc.orgdergipark.org.tr |
| Aromatic C-H Stretch | >3000 | koreascience.kr |
| Aromatic C=C Stretch | 1489 | rsc.org |
Mass Spectrometry (MS) Applications in Molecular Identification
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₆BrNO), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The exact mass of the molecular ion is approximately 200.03 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, a GC-MS analysis showed a molecular ion peak at m/z 200. dergipark.org.tr
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. Studies on this compound have confirmed its molecular structure and provided detailed data on bond lengths, bond angles, and intermolecular interactions.
Crystallographic data reveals that this compound can crystallize in the monoclinic space group P2₁/c. rsc.org The crystal structure confirms the anti configuration of the oxime group relative to the aromatic ring. ugr.es The analysis also details the planarity of the benzene ring and the geometry of the oxime functional group. Intermolecular hydrogen bonding involving the oxime's hydroxyl group is a key feature of the crystal packing.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | rsc.org |
| a (Å) | 6.1832(7) | rsc.org |
| b (Å) | 4.7807(6) | rsc.org |
| c (Å) | 25.509(5) | rsc.org |
| β (°) | 94.353(15) | rsc.org |
| Volume (ų) | 751.87(19) | rsc.org |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic ring and the C=N chromophore. The conjugation between the benzene ring and the oxime group influences the position and intensity of these absorption bands. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025) oxime. While specific λ_max values for this compound are not detailed in the provided context, UV-Vis spectroscopy remains a useful qualitative tool for confirming the presence of the conjugated system. figshare.combhu.ac.in
Chemical Reactivity and Transformation Pathways of 4 Bromobenzaldehyde Oxime
Rearrangement Reactions
The Beckmann Rearrangement: Conversion to Nitriles
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile. masterorganicchemistry.comorganicreactions.org For aldoximes like 4-bromobenzaldehyde (B125591) oxime, this rearrangement typically leads to the formation of the corresponding nitrile, in this case, 4-bromobenzonitrile (B114466). byjus.com This transformation is of significant industrial and synthetic importance.
The acid-catalyzed Beckmann rearrangement is a well-established method for converting aldoximes to nitriles. chemistnotes.compw.live The reaction is initiated by the protonation of the hydroxyl group of the oxime in the presence of a strong acid, such as sulfuric acid, polyphosphoric acid, or hydrochloric acid. chemistnotes.comwikipedia.org This protonation converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.comyoutube.com
The subsequent step involves the migration of the hydrogen atom from the carbonyl carbon to the nitrogen atom, which occurs anti-periplanar to the leaving group. organic-chemistry.org This migration is concerted with the departure of the water molecule, leading to the formation of a nitrilium ion intermediate. chemistnotes.com Finally, deprotonation of this intermediate yields the stable nitrile product. youtube.com
Table 1: Common Acid Catalysts for Beckmann Rearrangement
| Catalyst | Reference |
|---|---|
| Sulfuric Acid (H₂SO₄) | wikipedia.org |
| Polyphosphoric Acid (PPA) | wikipedia.org |
| Hydrochloric Acid (HCl) | wikipedia.org |
A one-pot synthesis method has been reported where 4-bromobenzaldehyde is mixed with hydroxylamine (B1172632) hydrochloride in dimethylsulfoxide (DMSO) at 90°C, yielding 4-bromobenzonitrile in 99% yield. Another approach involves the dehydration of the oxime intermediate using formic acid under reflux conditions, achieving a 98.7% yield and 99.3% purity.
To circumvent the use of harsh acidic conditions, several non-acidic catalytic systems have been developed for the Beckmann rearrangement. These methods often offer milder reaction conditions and are compatible with a wider range of functional groups.
One such system employs 2,4,6-trichloro wikipedia.orgorganic-chemistry.orgresearchgate.nettriazine (TCT), also known as cyanuric chloride, in N,N-dimethylformamide (DMF) at room temperature. organic-chemistry.org This method efficiently converts aldoximes to nitriles in high yields. organic-chemistry.org The proposed mechanism involves the formation of a Vilsmeier-Haack-type complex. organic-chemistry.org
Another mild and efficient catalytic system involves the use of boronic acids with perfluoropinacol (B1203177) under ambient conditions. organic-chemistry.org This organocatalytic approach demonstrates high chemoselectivity and functional group tolerance. organic-chemistry.org Other non-acidic reagents that have been used to promote the rearrangement include tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org
Table 2: Examples of Non-Acidic Catalytic Systems
| Catalyst/Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| 2,4,6-Trichloro wikipedia.orgorganic-chemistry.orgresearchgate.nettriazine (TCT) | N,N-Dimethylformamide (DMF) | Room Temperature | organic-chemistry.org |
| Boronic Acid/Perfluoropinacol | Polar Solvent Mixture | Ambient Temperature | organic-chemistry.org |
| 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) / DBU | CH₂Cl₂ | Room Temperature | nih.gov |
Fragmentation Reactions
Under certain conditions, particularly when the group α to the oxime can stabilize a carbocation, a fragmentation reaction can compete with or even dominate the Beckmann rearrangement. wikipedia.org This process, known as the Beckmann fragmentation, results in the formation of a nitrile and a carbocation. wikipedia.org The nitrile generated can sometimes be hydrolyzed to a carboxylic acid under the reaction conditions. wikipedia.org The choice of promoting reagent and solvent conditions can often be tuned to favor either rearrangement or fragmentation. wikipedia.org
Oxidation Reactions of the Oxime Moiety
The oxime functionality can undergo oxidation to yield various products, although specific studies on 4-bromobenzaldehyde oxime are not extensively detailed in the provided context. Generally, the oxidation of aldoximes can lead to the regeneration of the parent aldehyde or the formation of other oxidized species depending on the oxidant used.
Reduction Reactions Leading to Amines
The reduction of the oxime group in this compound provides a direct route to the corresponding primary amine, 4-bromobenzylamine. This transformation is a valuable synthetic tool. Various reducing agents can be employed for this purpose.
Common methods for the reduction of oximes to amines include the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum-based catalysts is also an effective method. nih.gov
A one-pot, two-step reductive amination of aldehydes allows for the synthesis of primary amines under mild conditions. derpharmachemica.com This involves the in-situ formation of the oxime followed by reduction. derpharmachemica.com For instance, the reduction of oximes can be achieved using zinc dust in the presence of ammonium (B1175870) formate (B1220265) or ammonium chloride in methanol (B129727) under reflux. sciencemadness.org Another approach utilizes zinc dust in glacial acetic acid at room temperature. sciencemadness.org
Table 3: Reagents for the Reduction of Oximes to Amines
| Reducing Agent/System | Conditions | Reference |
|---|---|---|
| Sodium Borohydride (NaBH₄) | - | ncert.nic.in |
| Lithium Aluminum Hydride (LiAlH₄) | - | ncert.nic.in |
| Catalytic Hydrogenation (e.g., Pd/C) | - | nih.gov |
| Zinc Dust / Ammonium Formate | Methanol, Reflux | sciencemadness.org |
| Zinc Dust / Glacial Acetic Acid | Room Temperature | sciencemadness.org |
Nucleophilic Substitution Reactions on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orguomustansiriyah.edu.iq The leaving group is usually a halide, such as the bromine atom in this compound.
The mechanism of an SNAr reaction involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, resulting in the substituted product.
In the case of this compound, the bromine atom is the leaving group. The feasibility of a nucleophilic substitution reaction on its aromatic ring hinges on the electronic effect of the oxime group (-CH=NOH) located at the para position. For the SNAr mechanism to be favorable, the oxime group must function as a sufficiently strong electron-withdrawing group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
Commonly cited activating groups for SNAr reactions include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. uomustansiriyah.edu.iq While the oxime group does possess some electron-withdrawing character, its activating strength is generally considered weaker than that of a nitro group. Detailed studies on the nucleophilic aromatic substitution of O-aryl oximes have been conducted, but these involve the aromatic ring being attached to the oxime oxygen, which presents a different electronic environment. niscpr.res.in
Advanced Mechanistic Investigations
Detailed Exploration of Beckmann Rearrangement Mechanisms
The Beckmann rearrangement, a classic named reaction in organic chemistry, transforms oximes into amides. wikipedia.orgbyjus.com For 4-Bromobenzaldehyde (B125591) oxime, this rearrangement would yield 4-bromobenzamide (B181206). The reaction is typically catalyzed by acid and proceeds through a series of well-defined steps. adichemistry.comorganic-chemistry.org The generally accepted mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Subsequent migration of the group anti-periplanar to the leaving group from carbon to the electron-deficient nitrogen atom leads to the formation of a nitrilium ion intermediate. wikipedia.orgalfa-chemistry.com This intermediate is then attacked by a nucleophile, typically water from the reaction medium, to form an imidate, which tautomerizes to the final amide product. wikipedia.org
Migratory Aptitude and Stereochemical Course
A key factor governing the outcome of the Beckmann rearrangement is the migratory aptitude of the groups attached to the oxime carbon. acs.org In the case of ketoximes, where two different groups are present, the group that is anti-periplanar to the hydroxyl group is the one that migrates. testbook.com This stereospecificity is a hallmark of the concerted nature of the migration and leaving group departure. adichemistry.com For aldoximes like 4-Bromobenzaldehyde oxime, the two substituents on the carbon are the 4-bromophenyl group and a hydrogen atom.
The stereochemistry of the starting oxime, whether it is the (E)- or (Z)-isomer, dictates which group is positioned to migrate. In the (E)-isomer of this compound, the 4-bromophenyl group is anti to the hydroxyl group, while in the (Z)-isomer, the hydrogen atom is in the anti position. It is important to note that under acidic conditions, isomerization between the (E) and (Z) forms of aldoximes can occur, potentially leading to a mixture of products if the migration is not highly selective. wikipedia.org However, the migratory aptitude of aryl groups is generally high, favoring their migration over hydrogen. adichemistry.com Therefore, even if some isomerization occurs, the rearrangement of this compound is expected to predominantly yield N-(4-bromophenyl)formamide (from hydrogen migration) or 4-bromobenzamide (from aryl migration). The relative rates of isomerization and rearrangement, as well as the inherent migratory aptitudes, will determine the final product distribution. In solution, the rearrangement of aldoximes often proceeds without stereospecificity, suggesting that isomerization can be faster than the rearrangement itself. wikipedia.org
| Migrating Group | Product | Stereochemical Requirement |
| 4-Bromophenyl | 4-Bromobenzamide | (E)-isomer (aryl group anti to OH) |
| Hydrogen | N-(4-bromophenyl)formamide | (Z)-isomer (hydrogen anti to OH) |
Role of Intermediates: Nitrilium Ions
The formation of a nitrilium ion is a cornerstone of the Beckmann rearrangement mechanism. wikipedia.orgvu.nl This highly electrophilic species is generated following the migration of the alkyl or aryl group and the departure of the leaving group. alfa-chemistry.com The positive charge is localized on the nitrogen atom, which is sp-hybridized and linearly bonded to two carbon atoms. The stability and reactivity of this intermediate are crucial in determining the subsequent steps of the reaction.
In the rearrangement of this compound, two possible nitrilium ions can be formed, corresponding to the migration of either the 4-bromophenyl group or the hydrogen atom. The structure of the nitrilium ion will dictate the final amide product upon hydration. The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the stability of the nitrilium ion formed after aryl migration. Computational studies on similar systems have shown that the mechanism of nitrilium ion formation can be either a concerted process or a stepwise process involving the formation of a three-membered π-complex, particularly when a phenyl group is the migrating substituent. wikipedia.org These intermediates are transient and highly reactive, making their direct observation challenging. However, their existence is supported by trapping experiments where other nucleophiles present in the reaction mixture can intercept the nitrilium ion. wikipedia.org
Radical-Mediated Transformations Involving the N-O Bond Cleavage
Beyond the well-established ionic pathway of the Beckmann rearrangement, this compound can also participate in radical-mediated transformations. These reactions are typically initiated by the homolytic cleavage of the weak N-O bond, which has an average bond energy of about 57 kcal/mol. mdpi.com This cleavage can be induced by heat, light, or through single-electron transfer (SET) processes involving transition metals or photocatalysts. mdpi.comnih.govnsf.gov
The homolysis of the N-O bond in this compound would generate an iminyl radical. Iminyl radicals are versatile intermediates that can undergo a variety of subsequent reactions, including intramolecular cyclizations and intermolecular additions. organic-chemistry.org For instance, if an appropriate unsaturated moiety were present in a molecule derived from this compound, the iminyl radical could undergo cyclization to form nitrogen-containing heterocycles. mdpi.com
Recent advancements in photoredox catalysis have opened up new avenues for the generation of iminyl radicals from oximes under mild conditions. nsf.gov Studies on substituted benzaldehyde (B42025) oximes have shown that photosensitized reactions can lead to the formation of both the parent aldehyde and the corresponding nitrile. nih.gov The formation of these products is proposed to proceed through iminoxyl and iminoyl radical intermediates, respectively. nih.gov The presence of an electron-withdrawing substituent like bromine on the aromatic ring can influence the redox potential of the oxime and thus affect the efficiency and outcome of these photocatalytic reactions. nih.gov For example, 4-bromobenzaldehyde has been shown to be an effective organocatalyst in certain photochemical atom transfer radical addition (ATRA) reactions. beilstein-journals.org
Intermolecular and Intramolecular Interactions in Oxime Reactivity
The reactivity of this compound is not solely dictated by its covalent bonding but is also significantly influenced by weaker intermolecular and intramolecular interactions. These non-covalent forces play a crucial role in the solid-state packing of the molecule and can affect its behavior in solution.
A study on the mechanical properties of four halogen-substituted benzaldehyde oximes, including this compound (4-BBO), revealed the importance of intermolecular interactions in their crystal structures. rsc.org In the solid state, these molecules form hydrogen-bonded chains through O–H···N interactions. rsc.org These chains are further organized by other weak interactions, including halogen···halogen interactions, which are crucial for the observed mechanical properties of the crystals. rsc.org Specifically, 4-BBO was found to exhibit elastic bending, a property attributed to the specific arrangement and strength of its intermolecular interactions. rsc.org The interplay of these forces, such as hydrogen bonding and halogen bonding, creates a robust yet flexible crystal lattice.
The potential for intramolecular hydrogen bonding also exists in aromatic aldoximes, which can influence their conformation and reactivity. nih.govmdpi.com While a strong intramolecular hydrogen bond is less likely in this compound due to the para-substitution, the hydroxyl group can still engage in intermolecular hydrogen bonding, as observed in its crystal structure. rsc.org The ability of the oxime group to act as both a hydrogen bond donor (O-H) and acceptor (N) allows for the formation of various supramolecular assemblies. researchgate.net These interactions can pre-organize the molecules in a way that might influence their reactivity in the solid state or in concentrated solutions.
| Interaction Type | Description | Influence on Reactivity |
| Intermolecular O–H···N Hydrogen Bonding | Forms chains of molecules in the solid state. rsc.org | Affects solid-state reactivity and physical properties like mechanical flexibility. rsc.org |
| Intermolecular Halogen···Halogen Interactions | Contributes to the crystal packing and stability. rsc.org | Influences the overall supramolecular architecture and mechanical behavior of the crystals. rsc.org |
| Intramolecular Interactions | The conformation of the molecule is influenced by electronic effects of the 4-bromophenyl group. | Can affect the relative stability of (E) and (Z) isomers and their reactivity. |
Computational Chemistry and Theoretical Studies on 4 Bromobenzaldehyde Oxime
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules like 4-Bromobenzaldehyde (B125591) oxime. researchgate.netbiointerfaceresearch.comnih.gov DFT calculations allow for the determination of various electronic properties, including the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comresearchgate.net
The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical stability, reactivity, and electronic transitions. biointerfaceresearch.commdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For aromatic oximes, these calculations help in understanding the charge transfer possibilities within the molecule. biointerfaceresearch.com
| Property | Description | Typical Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Dipole Moment (µ) | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Ionization Potential (I) | The energy required to remove an electron. | Correlates with HOMO energy. |
| Electron Affinity (A) | The energy released when an electron is added. | Correlates with LUMO energy. |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving 4-Bromobenzaldehyde oxime. DFT calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The formation of an oxime from an aldehyde generally proceeds through a two-stage mechanism: nucleophilic addition of hydroxylamine (B1172632) to the carbonyl carbon, followed by dehydration to form the C=N double bond. Theoretical studies can model this pathway, calculating the activation energies for each step and providing detailed geometries of the transition states.
Furthermore, theoretical studies have been conducted on the photoreduction of 4-bromobenzaldehyde, the precursor to the oxime. rsc.orgrsc.org Using DFT (M06-2X functional), researchers investigated the selective reduction mechanism in different solvents like ethanol (B145695) and acetonitrile (B52724). rsc.orgrsc.org These studies show that the reaction pathway is solvent-dependent; in ethanol, carbonyl reduction is favored, while in acetonitrile, debromination is the preferred process. rsc.orgrsc.org Such computational work is crucial for optimizing reaction conditions to achieve selective synthesis.
Theoretical analysis of the iminoxyl/oxime self-exchange reaction has revealed a five-center, cyclic proton-coupled electron transfer (PCET) mechanism. nih.gov DFT calculations identified a counterintuitive cisoid transition state as being lower in energy than the transoid arrangement, providing deep insight into the electron and proton transfer dynamics in oxime-related systems. nih.gov
Prediction of Reactivity Sites via Fukui Functions and Molecular Electrostatic Potential (MEP)
Identifying the most reactive sites within a molecule is essential for predicting its chemical behavior. Computational chemistry offers powerful tools for this purpose, including the analysis of Fukui functions and the Molecular Electrostatic Potential (MEP). nih.govxisdxjxsu.asianih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would be centered around the electronegative oxygen and nitrogen atoms. mdpi.com
Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton of the oxime group. mdpi.com
Fukui functions are local reactivity descriptors derived from conceptual DFT that quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. xisdxjxsu.asianih.gov They are used to predict the sites for:
Nucleophilic attack (f+) : Where an incoming nucleophile is most likely to react.
Electrophilic attack (f-) : Where an incoming electrophile is most likely to react.
Radical attack (f0) : The preferred site for radical reactions.
By calculating these indices for each atom in this compound, one can quantitatively rank the reactivity of different sites, providing a more detailed picture than MEP alone. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes. mdpi.com For a molecule like this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents or interacting with a surface. mdpi.com
Table 2: Computational Methods for Dynamic and Conformational Studies
| Method | Purpose | Information Gained |
| Conformational Search | Identifies stable low-energy conformers. | Relative energies, geometric parameters (bond lengths, angles), and populations of different conformers. researchgate.net |
| Molecular Dynamics (MD) | Simulates the movement of atoms over time. | Conformational flexibility, solvent effects, interaction dynamics with other molecules. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a reactive part of a system with QM and the environment with MM. | Allows for the study of reactions in large, complex environments like enzymes. |
Ligand-Target Interaction Analysis via Molecular Modeling and Docking Studies
The structural features of this compound, such as its aromatic ring and hydrogen bonding capabilities (from the -NOH group), make it a candidate for investigation in medicinal chemistry and materials science. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.orgnih.gov
Docking simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity. nih.gov This allows for the virtual screening of compounds and provides hypotheses about how they might interact with biological targets. For this compound, docking studies could explore its potential as an inhibitor for enzymes or its ability to bind to specific protein receptors. nih.gov
Key interactions analyzed in docking studies include:
Hydrogen bonds : Between the oxime's hydroxyl group and polar residues in the protein.
Hydrophobic interactions : Involving the bromophenyl ring.
Halogen bonds : The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites in the receptor.
Following docking, Molecular Dynamics (MD) simulations of the ligand-receptor complex are often performed to assess the stability of the predicted binding pose over time. nih.govnih.gov MD simulations can reveal whether the key interactions identified in docking are maintained and can provide a more refined estimate of the binding free energy through methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govdntb.gov.ua
Applications of 4 Bromobenzaldehyde Oxime in Advanced Organic Synthesis
Building Block for Nitrogen-Containing Heterocycles
The oxime moiety of 4-bromobenzaldehyde (B125591) oxime is a rich source of nitrogen for the synthesis of various heterocyclic systems. Through carefully designed reaction pathways, it can be transformed into nitriles, nitrile oxides, and other reactive intermediates that are pivotal for constructing rings like isoxazoles and pyrrolines.
The dehydration of 4-bromobenzaldehyde oxime is a direct and efficient route to p-bromobenzonitrile (also known as 4-bromobenzonitrile), an important intermediate in the pharmaceutical and fine chemical industries. guidechem.com This transformation involves the elimination of a water molecule from the oxime functional group. nih.gov Various reagents and conditions have been developed to achieve this conversion with high efficiency and purity. lew.roasianpubs.org
One common method involves heating the oxime with formic acid, which acts as a dehydrating agent. guidechem.com An optimized process where 4-bromobenzaldehyde is first converted to its oxime with hydroxylamine (B1172632) hydrochloride, followed by reaction with dry formic acid under reflux, can yield p-bromobenzonitrile with a purity of 99.3% and a yield of 98.7%. guidechem.com The reaction is reversible, so minimizing water content is crucial for driving the reaction toward the nitrile product. guidechem.com Alternative methods utilize reagents like methoxymethyl bromide (MOM-Br) in THF, which can produce the nitrile in excellent yields (93%) within a short reaction time. lew.ro A one-pot synthesis from 4-bromobenzaldehyde and hydroxylamine hydrochloride using dimethylsulfoxide (DMSO) as the solvent at 90°C also affords the nitrile in high yield (99%). prepchem.com
Table 1: Comparison of Methods for Synthesis of p-Bromobenzonitrile from this compound
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| Formic Acid | None | Reflux | 1.5 hours | 98.7% | 99.3% | guidechem.com |
| Sodium Bisulfate | Xylenes | 112°C (Reflux) | 9.5 hours | 96.9% | - | google.com |
| Methoxymethyl Bromide (MOM-Br) | THF | Reflux | 20-45 minutes | 93% | - | lew.ro |
| Hydroxylamine HCl | DMSO | 90°C | 1-2 hours | 99% | - | prepchem.com |
| Ferrous Sulfate (FeSO₄) | DMF | Reflux | 2.5 hours | 90-95% | - | asianpubs.org |
This compound is a valuable precursor for the in-situ generation of 4-bromobenzonitrile (B114466) oxide, a highly reactive 1,3-dipole. researchgate.net Nitrile oxides are key intermediates in [3+2] cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. researchgate.netnih.gov The reaction of a nitrile oxide with a dipolarophile, such as an alkene or alkyne, leads to the formation of isoxazolines or isoxazoles, respectively. researchgate.net
The generation of the nitrile oxide from the oxime is typically achieved through oxidation. researchgate.net Various oxidizing agents can be employed, including alkali hypohalites, N-bromosuccinimide (NBS), and hypervalent iodine reagents like iodobenzene (B50100) diacetate (DIB) or Koser's reagent. researchgate.netcore.ac.ukorganic-chemistry.org For instance, the oxidation of (E)-4-bromobenzaldehyde oxime with Koser's reagent at room temperature can lead to isoxazole (B147169) products in high yields (90%). core.ac.uk These cycloaddition reactions are often highly regioselective, providing a reliable method for synthesizing specifically substituted isoxazoles, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govcore.ac.ukorganic-chemistry.org
The N-O bond within the oxime functional group is susceptible to cleavage under specific catalytic conditions, unlocking pathways to different classes of nitrogen heterocycles. mdpi.com Derivatives of this compound, such as oxime esters, can undergo metal-catalyzed reactions that involve the reductive cleavage of the N-O bond. This strategy is particularly useful for the synthesis of pyrrolines. mdpi.com
For example, copper-catalyzed reactions of γ,δ-unsaturated aromatic oxime esters with diboron (B99234) reagents can produce various borated pyrroline (B1223166) derivatives. mdpi.com Similarly, iron-catalyzed carbonylative cyclization of unsaturated oxime esters with amines provides an effective route to functionalized pyrrolines. These transformations proceed through the generation of an iminyl radical intermediate following the N-O bond cleavage, which then undergoes cyclization. mdpi.com This approach expands the utility of oximes beyond nitrile and nitrile oxide chemistry, establishing them as precursors for saturated and partially saturated nitrogen heterocycles.
Role in Metal-Catalyzed Cross-Coupling Reactions (as a derivative or intermediate)
The presence of a bromine atom on the phenyl ring makes this compound and its direct precursor, 4-bromobenzaldehyde, excellent substrates for a variety of metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions, such as the Suzuki, Negishi, and Heck couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com
In these catalytic cycles, the carbon-bromine bond is activated by a transition metal catalyst, typically palladium. rsc.org For instance, 4-bromobenzaldehyde readily participates in Suzuki-Miyaura coupling with various phenylboronic acids to form biphenyl (B1667301) derivatives. researchgate.net It has also been used in Negishi cross-coupling reactions; the reaction with 2-cyanophenylzinc bromide under microwave irradiation produces the biaryl product in 90% yield in just one minute. mdpi.com While the oxime itself might be used to protect the aldehyde group during such a reaction, the primary role is played by the aryl bromide moiety, which undergoes oxidative addition to the metal catalyst. The electron-withdrawing nature of the para-substituted aldehyde or oxime group can enhance the reactivity of the aryl bromide in this key step.
O-Functionalization Strategies for Oxime Ethers
The oxygen atom of the oxime hydroxyl group is nucleophilic and can be readily functionalized to form oxime ethers and esters. acs.org These O-functionalized derivatives exhibit modified reactivity and are important intermediates in various transformations, including rearrangements and cyclizations.
Acylation and alkylation are common O-functionalization strategies. The reaction of this compound with acylating agents (e.g., acid anhydrides or acyl chlorides) or alkylating agents (e.g., alkyl halides) in the presence of a base yields the corresponding O-acyl or O-alkyl oximes. These derivatives are often more stable and easier to handle than the parent oxime. Furthermore, O-acylated oximes are key substrates in reactions involving N-O bond cleavage, as seen in the synthesis of pyrrolines, where the acyl group acts as a leaving group to facilitate the generation of radical or cationic intermediates under metal catalysis. mdpi.com This functionalization strategy significantly broadens the synthetic potential of the oxime group. acs.org
Ligand Design in Coordination Chemistry
Oximes are effective ligands in coordination chemistry, capable of binding to a wide range of metal ions. at.uabohrium.com The this compound ligand can coordinate to a metal center through its nitrogen atom, its oxygen atom, or both, acting as a monodentate or bidentate bridging ligand. acs.orgat.ua The formation of these metal complexes can dramatically alter the reactivity of the oxime itself. semanticscholar.org
The presence of the 4-bromo substituent influences the electronic properties of the aromatic ring, which in turn modulates the electron-donating ability of the oxime's nitrogen and oxygen atoms. This allows for the fine-tuning of the electronic environment around the metal center in the resulting complex. These complexes have applications in catalysis and materials science. The ease of preparation and modification of oximes like this compound makes them attractive building blocks for designing bespoke ligands for specific applications in organometallic chemistry and catalysis. bohrium.com
Protecting Group Chemistry of Carbonyl Compounds
The protection of carbonyl functionalities is a critical strategy in multi-step organic synthesis to prevent their unintended participation in reactions targeting other parts of a molecule. O-Aryl oximes, including this compound, have emerged as effective protecting groups for aldehydes and ketones due to their straightforward formation, inherent stability under various reaction conditions, and reliable methods for their subsequent removal. The presence of the bromine atom on the aromatic ring of this compound can also serve as a handle for further synthetic transformations, adding to its utility.
The formation of this compound from a carbonyl compound proceeds through the condensation reaction with this compound. This reaction is typically carried out under mild acidic or basic conditions, leading to high yields of the corresponding O-aryl oxime ether. For instance, the reaction of various aldehydes and ketones with hydroxylamine hydrochloride in the presence of an acid catalyst like oxalic acid in a solvent such as acetonitrile (B52724) can afford the corresponding oximes in excellent yields. orientjchem.org
The stability of the oxime ether linkage is a key attribute of this protecting group. It is generally robust towards a range of reagents and reaction conditions commonly employed in organic synthesis, including nucleophilic attack, reducing agents, and many oxidizing agents. This stability allows for selective transformations at other sites within a complex molecule without affecting the protected carbonyl group.
The selection of a particular deprotection method depends on the specific substrate and the presence of other functional groups. The development of mild and selective deprotection protocols is an ongoing area of research, aiming to enhance the versatility of oxime-based protecting groups in complex synthetic endeavors.
The following tables summarize typical conditions for the formation and deprotection of oxime protecting groups, which are applicable to the use of this compound.
Table 1: Formation of Oximes from Carbonyl Compounds
| Carbonyl Substrate | Reagent | Catalyst | Solvent | Time (min) | Yield (%) |
| 4-Bromobenzaldehyde | NH₂OH·HCl | Oxalic Acid | CH₃CN | 55 | 95 |
| 4-Nitrobenzaldehyde | NH₂OH·HCl | Oxalic Acid | CH₃CN | 60 | 90 |
| 4-Methylbenzaldehyde | NH₂OH·HCl | Oxalic Acid | CH₃CN | 60 | 94 |
| Benzaldehyde (B42025) | NH₂OH·HCl | Oxalic Acid | CH₃CN | 60 | 95 |
| Acetophenone | NH₂OH·HCl | Oxalic Acid | CH₃CN | 90 | 95 |
Data adapted from a study on the oximation of carbonyl compounds. orientjchem.org
Table 2: Deprotection of Oximes to Carbonyl Compounds
| Oxime Substrate | Reagent | Solvent | Conditions | Yield (%) |
| Various Aldoximes & Ketoximes | MoO₂(acac)₂ / H₂O₂ | Acetone | Room Temperature | Good to Excellent |
| Various Aldoximes & Ketoximes | Dess-Martin Periodinane | CH₂Cl₂ | Mild Conditions | High |
| Various Aldoximes & Ketoximes | CuCl₂ · 2H₂O | Acetonitrile/Water | Reflux | Very Good |
| Various Aldoximes & Ketoximes | Urea Nitrate (B79036) | Acetonitrile/Water | Microwave | Good |
| Various Aldoximes & Ketoximes | 2-Iodylbenzoic Acid / β-Cyclodextrin | Water | Room Temperature | Excellent |
This table is a compilation of various reported methods for oxime deprotection. researchgate.netorganic-chemistry.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
